![molecular formula C19H16ClNO3S2 B5104304 5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104304.png)
5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including its use as an anticancer agent, anti-inflammatory agent, and antifungal agent. In
Mechanism of Action
The mechanism of action of 5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the activation of various signaling pathways. It has been found to activate the p53 pathway, leading to the induction of apoptosis in cancer cells. It also inhibits the NF-κB pathway, leading to the inhibition of pro-inflammatory cytokine production. Furthermore, this compound has been found to inhibit the activity of fungal enzymes, leading to its antifungal activity.
Biochemical and Physiological Effects:
5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of fungal enzymes. Additionally, this compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its low toxicity in normal cells. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the further investigation of its anticancer activity in vivo. Another potential direction is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other areas, such as antifungal and anti-inflammatory therapy.
Conclusion:
In conclusion, 5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its anticancer, anti-inflammatory, and antifungal activities make it a promising candidate for further development as a therapeutic agent. Further studies are needed to explore its full potential and to develop more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of 5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 2-chlorophenol, 3-chloropropylamine, and 2-hydroxybenzaldehyde in the presence of a base. The resulting product is then reacted with thiourea to obtain the final compound. This synthesis method has been reported in several scientific research articles and has been found to be reliable and efficient.
Scientific Research Applications
5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown antifungal activity against various fungal strains.
properties
IUPAC Name |
(5E)-5-[[2-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S2/c20-14-7-2-4-9-16(14)24-11-5-10-23-15-8-3-1-6-13(15)12-17-18(22)21-19(25)26-17/h1-4,6-9,12H,5,10-11H2,(H,21,22,25)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUMUWPPHDXQX-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCCCOC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)OCCCOC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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